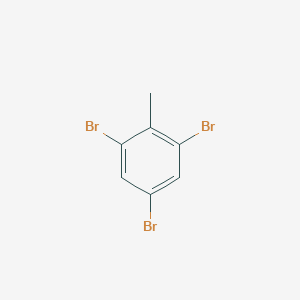

2,4,6-Tribromotoluene

描述

Contextualizing 2,4,6-Tribromotoluene within the Landscape of Aryl Halides and Methylated Aromatics

This compound is a specific isomer of tribromotoluene, a methylated aromatic compound belonging to the larger family of aryl halides. Aryl halides are organic molecules where a halogen atom is directly bonded to an aromatic ring, such as a benzene (B151609) or toluene (B28343) ring. chemistrylearner.comiitk.ac.in The presence of the methyl group on the benzene ring makes this compound a methylated aromatic hydrocarbon. These compounds are formed through processes like incomplete combustion of organic matter and are subjects of interest in various research areas. researchgate.net

The defining feature of this compound is the precise substitution pattern of three bromine atoms at the 2, 4, and 6 positions of the toluene ring. This specific arrangement of the bulky and electron-withdrawing bromine atoms around the methyl group creates a unique steric and electronic environment. This environment governs its reactivity and potential applications, distinguishing it from other isomers of tribromotoluene and other halogenated toluenes. The stability of aryl halides is notably high due to the delocalized π-electron system of the aromatic ring. chemistrylearner.com

Significance of Brominated Organic Compounds in Contemporary Chemical Science

Brominated organic compounds, including this compound, hold a significant position in modern chemical science due to their diverse applications. Historically, they have been widely used as flame retardants, leveraging the ability of bromine to interfere with combustion processes. ontosight.ai While the environmental persistence of some brominated flame retardants has led to scrutiny, the unique properties of brominated compounds continue to make them valuable in other areas. ontosight.aiflemingcollege.ca

In organic synthesis, the carbon-bromine bond in aryl bromides like this compound is a key functional group. It serves as a versatile handle for introducing other functionalities onto the aromatic ring through various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. chemistrylearner.com These palladium-catalyzed reactions are fundamental in constructing complex organic molecules, including pharmaceuticals and advanced materials. chemistrylearner.comtaylorandfrancis.com Furthermore, brominated toluenes can be precursors for the synthesis of other important chemical intermediates. For instance, this compound can be used to produce 2,4,6-tribromo-benzyl bromide, a valuable reagent in organic synthesis. fishersci.fitandfonline.com

Historical Perspectives on the Study of Polybrominated Toluene Analogues

The study of polybrominated toluene analogues is intertwined with the broader history of research into halogenated aromatic compounds. The synthesis of such compounds often involves the direct bromination of toluene or its derivatives. ontosight.aichemicalbook.com Early research into polybrominated compounds was driven by the need for materials with specific properties, such as flame retardancy. For example, polybrominated biphenyls (PBBs) were used as flame retardants from 1970 to 1974. epa.gov

Over time, the focus of research has expanded to explore the synthetic utility of these compounds. The development of new synthetic methodologies, particularly transition metal-catalyzed cross-coupling reactions, has significantly enhanced the value of polybrominated toluenes as building blocks in organic chemistry. chemistrylearner.com More recent research has also delved into the environmental fate and potential biological activities of these compounds. For instance, studies have investigated the presence of polybrominated diphenyl ethers (PBDEs) and other brominated compounds in the environment and their potential for long-range transport. flemingcollege.canih.gov The investigation into the crystal structure of compounds like this compound provides fundamental data for understanding their solid-state properties. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₅Br₃ | ontosight.ainih.govscbt.comchemnet.com |

| Molecular Weight | 328.83 g/mol | nih.govscbt.com |

| CAS Number | 6320-40-7 | scbt.comchemnet.com |

| IUPAC Name | 1,3,5-tribromo-2-methylbenzene | nih.gov |

| Appearance | White to pale cream crystals or powder | thermofisher.com |

| Melting Point | 69-72 °C | thermofisher.comazurewebsites.net |

| Boiling Point | 290.7 °C at 760 mmHg | chemnet.com |

| Density | 2.131 g/cm³ | chemnet.com |

| Solubility | Insoluble in water | fishersci.fi |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,3,5-tribromo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRIZWKDNUHPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212566 | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6320-40-7 | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6320-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006320407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6320-40-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,6-Tribromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-tribromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Reaction Mechanisms of 2,4,6 Tribromotoluene

Synthetic Pathways and Methodologies

The synthesis of 2,4,6-Tribromotoluene is predominantly achieved through the direct bromination of toluene (B28343), a reaction that can be modulated by various catalysts and conditions to achieve high purity and yield.

Electrophilic Aromatic Substitution Approaches for Bromination of Toluene and its Derivatives

Electrophilic Aromatic Substitution (EAS) is the fundamental mechanism through which toluene and its derivatives are brominated. In this reaction, an electrophile—an electron-seeking species—attacks the electron-rich benzene (B151609) ring of toluene. The methyl group (-CH₃) of toluene is an activating group, meaning it donates electron density to the ring, making it more reactive towards electrophiles than benzene itself. Furthermore, the methyl group is an ortho, para-director, guiding the incoming electrophile to the positions adjacent (ortho) and opposite (para) to it.

Direct reaction between toluene and molecular bromine (Br₂) is typically slow. To facilitate the reaction, a Lewis acid catalyst is required. Common catalysts include iron(III) bromide (FeBr₃) and aluminum(III) chloride (AlCl₃). The role of the Lewis acid is to polarize the bromine molecule, generating a potent electrophile (Br⁺) that can effectively attack the aromatic ring.

The general mechanism for the generation of the electrophile is as follows: Br₂ + AlCl₃ → Br⁺ + AlCl₃Br⁻

A specific laboratory-scale synthesis of this compound involves the slow addition of toluene to a solution of bromine and aluminum(III) chloride in a solvent like dibromomethane. chemicalbook.com The reaction is typically performed at a controlled temperature, followed by a post-reaction heating period to ensure the reaction goes to completion. chemicalbook.com

Table 1: Example Reaction Parameters for the Synthesis of this compound chemicalbook.com

| Reactant/Reagent | Molar Amount (mol) | Physical Quantity | Role |

|---|---|---|---|

| Toluene | 0.314 | 28.9 g (33.4 mL) | Starting Material |

| Bromine (Br₂) | 1.684 | 269.5 g (86 mL) | Brominating Agent |

| Aluminum(III) Chloride (AlCl₃) | 0.0297 | 3.85 g | Lewis Acid Catalyst |

| Dibromomethane (DBM) | - | 150 mL | Solvent |

As bromine atoms are added to the ring, they exert a deactivating, electron-withdrawing effect, which slows down subsequent substitutions. However, the activating influence of the methyl group is sufficient to allow for substitution at all three available ortho and para positions.

Key reaction conditions that influence the outcome include:

Temperature: Initial bromination is often conducted at a moderate temperature (e.g., 25°C) to control the reaction rate. A subsequent increase in temperature (e.g., 45°C - 65°C) can drive the reaction to completion, ensuring exhaustive bromination. chemicalbook.com

Catalyst Concentration: The amount of Lewis acid can affect the reaction rate.

Reaction Time: Sufficient time is required for the substitution to occur at all three positions. Monitoring the reaction's progress, for instance by gas chromatography, helps determine the point of completion. chemicalbook.com

Studies on the monobromination of toluene have shown that the ratio of ortho to para isomers can be influenced by the choice of solvent and catalyst, but the formation of the meta isomer is consistently minimal. For the synthesis of this compound, the primary goal is not isomeric selection but to achieve complete substitution at the activated positions, resulting in a single, highly pure final product.

Bromination of Toluene Precursors leading to this compound

An alternative synthetic strategy involves using a toluene precursor, such as m-toluidine (B57737) (3-methylaniline). The powerful activating and ortho, para-directing nature of the amino group (-NH₂) can be exploited to control the bromination pattern. The subsequent removal of the amino group yields the desired brominated toluene.

This multi-step synthesis proceeds as follows:

Bromination of m-Toluidine: The amino group in m-toluidine directs bromination to the two positions ortho to it and the one position para to it. This results in the formation of 2,4,6-tribromo-3-methylaniline. chemicalbook.com

Deamination: The amino group of the resulting tribrominated aniline (B41778) is then removed. This is typically achieved through a diazotization reaction (treatment with a nitrous acid source like NaNO₂/HCl) to form a diazonium salt, followed by a reduction step (e.g., with hypophosphorous acid, H₃PO₂) which replaces the diazonium group with a hydrogen atom. brainly.in This final step yields this compound.

This pathway offers a high degree of regiochemical control, making it a viable, if more complex, alternative to the direct bromination of toluene.

Alternative Synthetic Routes for Highly Brominated Aromatics

While Lewis acid-catalyzed reaction with molecular bromine is standard, other brominating systems exist for aromatic compounds. These methods can offer advantages such as milder conditions, improved safety by avoiding the handling of liquid bromine, or different selectivity profiles.

N-Bromosuccinimide (NBS): NBS is a versatile brominating agent. In the presence of a strong acid like concentrated sulfuric acid, it can effectively brominate even deactivated aromatic compounds.

Ammonium (B1175870) Bromide and an Oxidant: A combination of ammonium bromide (NH₄Br) and a strong oxidant like Oxone® can generate the brominating species in situ. This method is presented as an efficient and milder protocol for the regioselective bromination of various aromatic compounds.

While not the primary reported methods for synthesizing this compound, these alternative routes are important in the broader context of preparing highly brominated aromatics and could potentially be adapted for this specific compound.

Reaction Mechanisms and Kinetics

The formation of this compound via electrophilic aromatic substitution on toluene is a stepwise process.

The mechanism involves three key steps, which are repeated to add three bromine atoms to the ring:

Generation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with molecular bromine to form a highly electrophilic bromine cation (Br⁺) complex.

Electrophilic Attack: The π-electron system of the toluene ring acts as a nucleophile, attacking the Br⁺ electrophile. This attack breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge of this intermediate is delocalized across the ring, with resonance structures showing the charge at the ortho and para positions relative to the point of attack. The methyl group helps to stabilize this intermediate through both induction and hyperconjugation, particularly when the attack is at an ortho or para position. This stabilization is why the reaction is faster than the bromination of benzene and why substitution occurs at these positions. This step is the slowest and therefore the rate-determining step of the reaction.

Deprotonation: A weak base, such as the AlCl₃Br⁻ complex, abstracts a proton (H⁺) from the carbon atom that formed the new bond with the bromine atom. This restores the aromatic π-system and yields the brominated product, regenerating the Lewis acid catalyst in the process.

This three-step sequence first produces a mixture of o- and p-bromotoluene. Under the reaction conditions used to synthesize this compound (i.e., excess bromine), the process repeats at the remaining activated ortho and para positions until all three sites are occupied by bromine atoms. Each successive bromination is slower than the last due to the deactivating effect of the bromine atoms already present on the ring.

Table of Compounds

Mechanistic Investigations of Bromine Incorporation at Specific Aromatic Positions

The formation of this compound is a direct consequence of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. The methyl group (-CH₃) of toluene is an activating, ortho, para-directing group. This means it increases the rate of electrophilic attack compared to benzene and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

The directing influence of the methyl group is attributed to two main electronic effects:

Inductive Effect: The methyl group is weakly electron-donating, pushing electron density into the benzene ring and making it more nucleophilic and thus more reactive towards electrophiles.

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the benzene ring. This effect preferentially increases the electron density at the ortho and para positions, making them the most favorable sites for electrophilic attack.

The bromination of toluene proceeds in a stepwise manner. The first bromine atom is directed to the ortho or para position. The resulting bromotoluene is then further brominated. The presence of the first bromine atom, which is a deactivating but ortho, para-directing group, along with the activating methyl group, influences the position of the second bromine atom. The strong activating effect of the methyl group still dominates, leading to substitution at the remaining vacant ortho and para positions. This sequential substitution pattern ultimately results in the formation of this compound as the major product under conditions of exhaustive bromination.

Kinetic Studies of Bromination Reactions Involving Toluene Backbones

Kinetic studies of the bromination of toluene reveal that the reaction rate is significantly influenced by the nature of the substituents on the aromatic ring. The initial bromination of toluene proceeds faster than the bromination of benzene due to the activating effect of the methyl group.

A qualitative comparison of the reaction rates for the stepwise bromination of toluene is as follows:

Toluene > Bromotoluene > Dibromotoluene

This trend is analogous to the nitration of toluene to form 2,4,6-trinitrotoluene (B92697) (TNT), where each successive nitration step is slower than the previous one due to the deactivating nature of the nitro group. scirp.org

Quantitative kinetic data for the polybromination of toluene is not extensively available in readily accessible literature. However, theoretical and computational studies can provide insights into the reaction kinetics. For instance, computational quantum chemistry methods can be used to calculate the energy profiles of the reaction, including the activation energies for each step, which directly relate to the reaction rates. researchgate.netnih.gov

Role of Intermediates in the Formation of this compound

The key intermediates in the electrophilic aromatic substitution reaction leading to this compound are carbocation intermediates known as arenium ions or sigma (σ) complexes . askthenerd.comsemanticscholar.org These intermediates are formed when the electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the π-electron system of the toluene ring.

The formation of the arenium ion is the rate-determining step of the reaction. The stability of this intermediate is crucial in determining the regioselectivity of the substitution. The positive charge in the arenium ion is delocalized over the remaining π-system of the ring through resonance.

For the bromination of toluene, attack at the ortho and para positions leads to more stable arenium ion intermediates compared to attack at the meta position. This is because the resonance structures for the ortho and para intermediates include a contributor where the positive charge is located on the carbon atom directly bonded to the methyl group. The electron-donating methyl group can then directly stabilize this positive charge through both inductive effects and hyperconjugation. askthenerd.com

As successive bromine atoms are added to the ring, the stability of the corresponding arenium ion intermediates decreases due to the electron-withdrawing nature of the bromine atoms. However, the directing effect of the methyl group continues to favor the formation of intermediates that lead to substitution at the remaining ortho and para positions.

The stepwise formation of this compound can be visualized through the following intermediates:

Monobrominated Arenium Ion: Toluene reacts with bromine to form a bromotoluenium ion, with the bromine attached at the ortho or para position.

Dibrominated Arenium Ion: Bromotoluene (either ortho or para) reacts further with bromine to form a dibromotoluenium ion. The positions of the two bromine atoms will be directed by both the methyl group and the first bromine atom.

Tribrominated Arenium Ion: Dibromotoluene reacts with bromine to form the tribromotoluenium ion, which then loses a proton to yield the final product, this compound.

The relative stability of these intermediates dictates the final product distribution, with the pathway leading to the 2,4,6-isomer being the most energetically favorable under conditions that promote polysubstitution.

Interactive Data Table: Relative Stability of Arenium Ion Intermediates in the Bromination of Toluene

| Position of Attack | Key Resonance Contributor | Relative Stability |

| ortho | Positive charge on the carbon bearing the methyl group | Most Stable |

| para | Positive charge on the carbon bearing the methyl group | Stable |

| meta | Positive charge not on the carbon bearing the methyl group | Least Stable |

Crystallographic Investigations

Crystallographic studies provide the definitive data for understanding the three-dimensional structure of this compound at the atomic level.

High-resolution single-crystal X-ray diffraction analysis has been instrumental in determining the precise solid-state structure of this compound (TBT). iucr.orgresearchgate.net

The crystallographic analysis of this compound indicates that it crystallizes in the monoclinic system. nih.gov The specific space group was identified as P2₁/n. nih.gov

The unit cell is the fundamental repeating unit of a crystal. For this compound, the dimensions and parameters of this unit cell have been precisely determined. nih.gov The cell contains four molecules (Z=4), with one unique molecule in the asymmetric unit (Z'=1). nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.3484 |

| b (Å) | 3.9955 |

| c (Å) | 15.6975 |

| α (°) | 90 |

| β (°) | 110.519 |

| γ (°) | 90 |

| Z | 4 |

| Z' | 1 |

In the crystalline state, the this compound molecule is observed to be essentially planar. iucr.orgresearchgate.net The primary deviation from this planarity involves the hydrogen atoms of the methyl group, which are positioned out of the plane of the benzene ring. iucr.orgresearchgate.net

To gain deeper insight into the intermolecular forces that stabilize the crystal structure, Hirshfeld surface analysis was employed. iucr.orgresearchgate.net This computational method allows for the visualization and quantification of intermolecular contacts within the crystal.

| Interaction (D—H···A) | H···A Distance (Å) | D···A Distance (Å) | D—H···A Angle (°) |

|---|---|---|---|

| C7—H7B···Br1 | 2.61 | 3.199 | 118 |

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Quantification of Contributions from Various Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for investigating intermolecular interactions in molecular crystals by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. scirp.org This analysis provides a quantitative measure of the different types of intermolecular contacts that stabilize the crystal structure.

A detailed breakdown of the contributions from various intermolecular contacts for this compound is presented below.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound

| Intermolecular Contact | Contribution (%) | Description |

|---|---|---|

| H···H | 31.8 | Represents the most significant contribution, typical for organic molecules, arising from van der Waals forces. |

| Br···H/H···Br | 28.6 | A substantial contribution indicating the importance of hydrogen bonding and other close contacts between bromine and hydrogen atoms. |

| Br···Br | 13.9 | Highlights the role of halogen-halogen interactions in the crystal packing. |

| C···H/H···C | 11.8 | These contacts contribute significantly to the overall molecular packing and stability. |

| C···Br/Br···C | 7.2 | Indicates interactions between bromine atoms and the carbon atoms of the benzene ring. |

| C···C | 6.7 | Represents π-π stacking interactions between the aromatic rings of adjacent molecules. |

Data derived from Hirshfeld surface analysis of the TBT crystal structure.

Comparison with Related Halogenated Mesitylenes and Nitrotoluenes

The crystal structure and intermolecular interactions of this compound can be better understood by comparing them with related molecules. A pertinent comparison is with 2,6-diiodo-4-nitrotoluene (DINT). iucr.orgnih.gov While both are trisubstituted toluene derivatives and are generally planar molecules, their crystal packing is dictated by different dominant interactions. iucr.orgresearchgate.net In TBT, the crystal cohesion is primarily due to C—H⋯Br hydrogen bonds. iucr.org In contrast, the crystal of DINT features molecules linked by short N—O⋯I contacts, forming chains along a different crystallographic axis. iucr.orgnih.gov

In a broader context of halogenated aromatic compounds, the cohesion in crystals of 2,6-dihalogeno-4-nitrotoluenes is also ensured by interactions of the C—H⋯halogen and C—halogen⋯halogen types. iucr.org Similarly, studies on halogenated mesitylenes, such as tribromomesitylene, show that intermolecular forces in the crystal significantly impact molecular properties like the rotational barriers of methyl groups. mdpi.com For instance, in the crystal structure of 1,3,5-trisubstituted 2,4,6-triethylbenzenes with halogenophenoxy groups, the association of molecular dimers occurs via halogen bonds (Hal⋯Hal and Hal⋯π) and C–H⋯Hal hydrogen bonds. rsc.org This underscores the general importance of halogen-involved interactions in defining the supramolecular architecture of such compounds.

Computational Chemistry and Theoretical Modeling

Computational methods provide deep insights into the structural and dynamic properties of molecules like this compound at an atomic level.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations are employed to determine the most stable molecular conformation (structural optimization) and to analyze its electronic properties.

While specific DFT studies on TBT are not detailed in the provided context, the methodology is well-established for similar molecules. For example, DFT computations, including dispersion corrections, have been successfully used to study the structural properties of tribromomesitylene in its solid state. mdpi.com Such calculations can accurately predict bond lengths, bond angles, and torsional angles. Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential, which are fundamental to understanding the molecule's reactivity and intermolecular interactions. For instance, calculations on 2,4,6-trinitrotoluene using the B3LYP functional with various basis sets have been performed to analyze its vibrational spectra and structure. researchgate.net

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Rotational Barriers

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of a molecular system, providing insights into conformational dynamics. However, for specific phenomena like the rotation of a methyl group, quantum mechanical calculations are often employed to determine the potential energy barrier hindering the motion.

The rotation of the methyl group in this compound is significantly hindered by the presence of two bulky bromine atoms in the ortho positions. This steric hindrance creates a substantial energy barrier that the methyl group must overcome to rotate.

Computational studies on related molecules provide a clear picture of this phenomenon. For an isolated tribromomesitylene molecule, the three methyl groups have equal and very low rotational barriers (around 49 cm⁻¹), making them almost free rotors. mdpi.com However, within the crystal lattice, the packing environment creates different hindering potentials for each methyl group, resulting in distinct and much higher rotational barriers. mdpi.com DFT calculations have been able to reproduce these experimental values with high accuracy. mdpi.com

A similar principle applies to dibromomesitylene, where the methyl group situated between two bromine atoms experiences a small rotational barrier, while the other two methyl groups are highly hindered. researchgate.netnih.gov For this compound, the single methyl group is flanked by two ortho bromine atoms, leading to a significant hindering potential and a high rotational barrier, a stark contrast to the nearly free rotation observed in unsubstituted toluene. researchgate.net

Table 2: Comparison of Calculated and Experimental Methyl Rotation Barriers in Tribromomesitylene (TBM)

| Methyl Group | Calculated Barrier (cm⁻¹) | Experimental Barrier (cm⁻¹) | Environment |

|---|---|---|---|

| TBM (isolated) | 49 | N/A | Gas Phase (theoretical) |

| TBM Me1 (crystal) | 105 | 111 | Crystal |

| TBM Me2 (crystal) | 173 | 180 | Crystal |

| TBM Me3 (crystal) | 205 | 200 | Crystal |

Data from DFT computations and Inelastic Neutron Scattering (INS) experiments on the related compound tribromomesitylene, illustrating the significant effect of the crystal environment on methyl group rotation. mdpi.com

Despite the significant steric hindrance imposed by the three bromine atoms and the methyl group, the core structure of this compound remains remarkably planar. iucr.orgnih.gov X-ray diffraction studies confirm that the benzene ring and the attached bromine atoms lie essentially in the same plane. iucr.orgresearchgate.net The only significant deviation from this planarity involves the hydrogen atoms of the methyl group. iucr.orgnih.gov The steric strain from the bulky ortho substituents does not cause a significant puckering or distortion of the aromatic ring. Instead, the strain is accommodated through minor adjustments in bond angles and the rotational conformation of the methyl group, which is effectively locked in place by the adjacent bromine atoms.

Quantum Chemical Calculations of Excited State Energies

Detailed quantum chemical calculations specifically determining the excited state energies of this compound are not extensively available in prominent research literature. However, the theoretical framework for such an analysis is well-established. These calculations are crucial for understanding the molecule's photochemical behavior, such as its absorption of UV-visible light and subsequent energy dissipation pathways.

The primary method for investigating excited states is Time-Dependent Density Functional Theory (TD-DFT), a computational approach that offers a balance between accuracy and computational cost. The process for a molecule like this compound would involve:

Ground State Optimization: First, the molecule's geometry is optimized at a suitable level of theory (e.g., using a functional like B3LYP with a basis set such as 6-311+G(d,p)) to find its lowest energy conformation.

Vertical Excitation Calculation: Using the optimized ground-state geometry, TD-DFT calculations are performed to compute the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied to a virtual orbital without allowing for nuclear rearrangement. This simulates the absorption process and can be used to predict the molecule's UV-visible absorption spectrum.

Analysis of Transitions: The output provides the energies of various singlet and triplet excited states and the oscillator strengths for transitions from the ground state. Transitions with high oscillator strengths are considered "bright" or optically allowed, while those with near-zero oscillator strength are "dark" states. The analysis would also identify the specific molecular orbitals involved in the primary electronic transitions (e.g., π-π* or n-π* transitions).

For substituted benzenes, the energies of the π-π* excited states are of particular interest. The results would reveal how the bromine and methyl substituents influence the electronic structure and excited state landscape compared to unsubstituted benzene.

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for confirming the structure and probing the dynamics of this compound.

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C. While specific, high-resolution spectral data for this compound is not available in cited literature, the expected features can be predicted based on its structure.

The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the symmetrical substitution pattern on the aromatic ring, the two aromatic protons are chemically equivalent.

Expected ¹H NMR Resonances for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-3, H-5) | ~7.5 | Singlet (s) | 2H |

| Methyl (-CH₃) | ~2.4 | Singlet (s) | 3H |

Note: Chemical shifts are approximate and depend on the solvent used.

The aromatic protons would appear as a single peak because they are in identical chemical environments, flanked by bromine atoms on one side and a C-Br and C-CH₃ group on the other. The methyl protons would also produce a singlet, as there are no adjacent protons to cause spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, four distinct carbon signals are expected.

Expected ¹³C NMR Resonances for this compound

| Carbon Atom | Expected Type |

|---|---|

| C-1 (-CH₃) | Methyl Carbon |

| C-2, C-6 (C-Br) | Aromatic, Bromine-substituted |

| C-3, C-5 (C-H) | Aromatic, Proton-substituted |

| C-4 (C-Br) | Aromatic, Bromine-substituted |

Note: Specific chemical shifts are not available in the cited literature.

The carbon atoms C-2 and C-6 are equivalent, as are C-3 and C-5. The carbons directly bonded to the electronegative bromine atoms (C-2, C-4, C-6) would be expected to resonate at a different field compared to the proton-bound carbons (C-3, C-5) and the methyl carbon.

The investigation of rotational isomerism using temperature-dependent NMR is a powerful technique for determining the energy barriers to rotation around single bonds. This method is most effective when the rotation is slow enough on the NMR timescale (leading to distinct signals for different conformers at low temperatures) and fast enough to cause signal coalescence at higher temperatures.

For this compound, the focus of such a study would be the rotation of the methyl (-CH₃) group. However, the energy barrier for the rotation of a methyl group in toluene and its derivatives is typically very low (less than 2 kcal/mol). Such a low barrier results in extremely fast rotation at all temperatures typically accessible by NMR, meaning the three protons of the methyl group always appear as a single, sharp, averaged signal. Therefore, studying this specific rotation via dynamic NMR is generally not feasible, as the coalescence temperature would be far too low to observe.

Significant rotational barriers that can be studied by this method typically arise in related compounds with bulkier substituents on the side chain (e.g., a -CHCl₂ group) or with multiple bulky ortho substituents that sterically hinder rotation. researchgate.net For instance, recent computational studies on the highly substituted tribromomesitylene (1,3,5-tribromo-2,4,6-trimethylbenzene) have shown that while the rotational barrier for the methyl groups is very low for an isolated molecule, it becomes significantly higher in the solid state due to crystal packing effects. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. A complete vibrational analysis involves assigning observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. While a detailed experimental and assigned spectrum for this compound is not available in the cited literature, the expected characteristic vibrational frequencies can be outlined based on its functional groups.

Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| C-H Stretching (Methyl) | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the -CH₃ group. |

| C=C Stretching (Aromatic) | 1600 - 1450 | Stretching of the carbon-carbon double bonds within the aromatic ring. |

| C-H Bending (Methyl) | 1470 - 1370 | Asymmetric and symmetric bending (scissoring) of the -CH₃ group. |

| C-H Bending (Aromatic) | 1300 - 1000 | In-plane bending of the aromatic C-H bonds. |

| C-Br Stretching | 750 - 500 | Stretching of the carbon-bromine bonds. Often strong in the IR spectrum. |

A thorough analysis would typically be supported by quantum chemical calculations (e.g., using DFT) to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These theoretical results help in the accurate assignment of the experimental spectra.

Molecular and Supramolecular Architecture of 2,4,6 Tribromotoluene

Spectroscopic and Spectrometric Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features by analyzing its fragmentation pattern upon ionization. For 2,4,6-tribromotoluene, electron ionization mass spectrometry (EI-MS) provides critical data for its identification and structural confirmation.

Molecular Weight Determination

The mass spectrum of this compound confirms its molecular formula, C₇H₅Br₃. The molecular weight is determined from the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of bromine, which consists of two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the molecular ion appears as a characteristic cluster of peaks rather than a single peak.

The calculated monoisotopic mass of this compound, considering the lightest isotopes (¹²C, ¹H, and ⁷⁹Br), is approximately 325.79 Da. However, the nominal mass and the most intense peaks in the molecular ion cluster reflect the statistical distribution of the bromine isotopes. The spectrum exhibits a prominent cluster of peaks for the molecular ion, typically observed at m/z values of 326, 328, 330, and 332, corresponding to the presence of different combinations of ⁷⁹Br and ⁸¹Br isotopes in the molecule. The peak at m/z 328 is often one of the most intense in this cluster. nih.gov

Fragmentation Pattern

Electron ionization is a high-energy ("hard") ionization technique that causes the molecular ion of this compound to break apart into smaller, charged fragments. The analysis of these fragments provides a "fingerprint" of the molecule's structure. The major fragmentation pathways are influenced by the stability of the resulting ions and neutral species.

Key fragmentation patterns observed in the mass spectrum of this compound include:

Loss of a Bromine Atom: A common initial fragmentation step for halogenated compounds is the cleavage of a carbon-bromine bond. The loss of a bromine radical (Br•) from the molecular ion results in a significant fragment ion cluster. For example, the loss of a ⁷⁹Br atom from the ion at m/z 326 would produce a fragment at m/z 247.

Sequential Loss of Bromine: Further fragmentation can occur with the sequential loss of the remaining bromine atoms. The loss of two bromine atoms leads to an ion around m/z 168.

Loss of All Bromine Atoms: A notable peak in the spectrum is observed at an m/z of 89. nih.gov This corresponds to the [C₇H₅]⁺ ion, resulting from the loss of all three bromine atoms from the parent molecule.

Other Fragments: Other smaller fragments can arise from the cleavage of the aromatic ring or the loss of the methyl group, though these are typically less intense than the fragments resulting from C-Br bond cleavage.

The detailed fragmentation data, including the mass-to-charge ratio (m/z) and the proposed identity of the major ions, are summarized in the table below.

Interactive Data Table: Mass Spectrometry Fragmentation of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Ion Fragment | Formula of Ion | Notes |

| 326, 328, 330, 332 | Molecular Ion | [C₇H₅Br₃]⁺˙ | Isotopic cluster due to the presence of three Br atoms. The peak at m/z 328 is a top peak. nih.gov |

| 247, 249, 251 | Loss of one Br atom | [C₇H₅Br₂]⁺ | Isotopic cluster for a fragment containing two Br atoms. |

| 168, 170 | Loss of two Br atoms | [C₇H₅Br]⁺ | Isotopic cluster for a fragment containing one Br atom. |

| 89 | Loss of three Br atoms | [C₇H₅]⁺ | A major fragment, listed as the second highest peak in some spectra, corresponding to the toluyl cation. nih.gov |

Chemical Reactivity and Derivatization of 2,4,6 Tribromotoluene

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2,4,6-tribromotoluene towards substitution reactions is influenced by the electronic effects of its substituents. Aromatic compounds typically undergo electrophilic substitution, where an electrophile replaces a hydrogen atom on the ring. minia.edu.egmsu.edu

The benzene ring of this compound is heavily substituted, which influences its susceptibility to further electrophilic attack. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, but they also direct incoming electrophiles to the ortho and para positions through resonance. reddit.com In this compound, the positions ortho and para to the methyl group are already occupied by bromine atoms. The positions meta to the methyl group are also the positions ortho and para to the bromine atoms. The steric hindrance from the bulky bromine atoms and the deactivating nature of halogens generally make further electrophilic aromatic substitution on this compound challenging under standard conditions.

While less common for simple aryl halides, nucleophilic aromatic substitution can occur if the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.orgnih.gov For a nucleophilic substitution to occur on the aromatic ring of this compound, a strong nucleophile would be required, and the reaction would likely proceed only under forcing conditions due to the lack of strong activating groups for this type of reaction.

The methyl group of this compound is susceptible to free radical halogenation at the benzylic position.

This compound can be converted to 2,4,6-tribromo-benzyl bromide. This reaction typically involves a radical bromination, often initiated by UV light or a radical initiator, using a brominating agent such as N-bromosuccinimide (NBS). One source suggests this conversion can occur at high temperatures ranging from 200-220°C. fishersci.fi

Reaction Scheme: Formation of 2,4,6-Tribromo-benzyl Bromide

| Reactant | Reagent/Condition | Product |

|---|

The synthesis of α,α-dichloro-2,4,6-tribromotoluene involves the dichlorination of the methyl group of this compound. A general method for the chlorination of substituted toluenes involves the use of N,N-dichloroacetamide as a chlorinating reagent, mediated by visible light. mdpi.com This metal-free process proceeds via a radical mechanism where the N-Cl bond of N,N-dichloroacetamide undergoes homolytic cleavage to generate a chlorine radical. mdpi.com This radical then abstracts a hydrogen atom from the methyl group of the toluene (B28343) derivative, leading to the formation of a benzyl radical, which subsequently reacts with another chlorine source to form the chlorinated product. mdpi.com While not specifically documented for this compound, this methodology presents a plausible route.

Reactions at the Methyl Group (Side-chain halogenation)

Oxidation and Reduction Reactions

The substituents on the this compound ring can undergo oxidation and reduction reactions.

The methyl group of this compound can be oxidized to a carboxylic acid group to form 2,4,6-tribromobenzoic acid. orgsyn.org This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The reaction involves the conversion of the methyl group to a carboxyl group while leaving the brominated aromatic ring intact. 2,4,6-Tribromobenzoic acid has been synthesized through the oxidation of this compound. orgsyn.org

Reaction Scheme: Oxidation to 2,4,6-Tribromobenzoic Acid

| Reactant | Reagent/Condition | Product |

|---|

Reductive Debromination Pathways

The removal of bromine atoms from the aromatic ring of this compound, a process known as reductive debromination, can proceed through various chemical pathways. These reactions are crucial for the synthesis of less-brominated toluenes and other derivatives, and for understanding the environmental fate of polybrominated compounds.

Catalytic hydrogenation is a prominent method for the reductive dehalogenation of aryl halides. In this process, a catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source to replace the bromine atoms with hydrogen atoms. The reactivity of aryl bromides in catalytic hydrogenation is generally higher than that of aryl chlorides, making this a viable method for the selective debromination of compounds like this compound. The efficiency of this process can be influenced by factors such as the choice of catalyst, solvent, and reaction conditions. For instance, bromides can be selectively reduced in the presence of other functional groups like nitro, cyano, and keto groups under neutral conditions. organic-chemistry.org

Another avenue for reductive debromination involves the use of metal-mediated reactions. These methods often employ zero-valent metals or metal salts in combination with a reducing agent. For example, copper-catalyzed hydrodebromination has been investigated for various brominated aromatic pollutants. mdpi.com These reactions typically involve the transfer of electrons from the metal to the aryl halide, leading to the cleavage of the carbon-bromine bond.

It is important to note that the position of the bromine atoms on the toluene ring can influence the rate and selectivity of the debromination reaction. The steric and electronic effects of the methyl group and the bromine atoms themselves play a role in determining the preferred reaction pathway.

Formation of Advanced Materials and Precursors

The unique structure of this compound, with its multiple reactive bromine sites, makes it a valuable building block for the synthesis of more complex molecules and advanced materials.

Use as a Precursor for Polybrominated Organic Materials

While direct polymerization of this compound is not commonly reported, it can serve as a precursor to other polybrominated compounds that are used in the synthesis of flame-retardant materials and other specialty polymers. For instance, it can be a starting material for the synthesis of other brominated aromatic compounds through substitution reactions or by modification of the methyl group. The presence of multiple bromine atoms imparts flame-retardant properties to the resulting materials. Research has identified this compound as a degradation product of pentabromotoluene (B47190) (PBT), a component of some flame retardant mixtures. acs.org

Environmental Fate, Transport, and Degradation Pathways

Degradation and Transformation Processes

Abiotic Degradation Mechanisms (e.g., Photodegradation, Hydrolysis)

Abiotic degradation processes, such as photodegradation and hydrolysis, are crucial in determining the environmental persistence of 2,4,6-tribromotoluene. These mechanisms can break down the molecule, potentially leading to less harmful substances or, in some cases, transformation products with their own environmental concerns.

Photodegradation Kinetics and Solvent Effects

Photodegradation, the breakdown of molecules by light, is a significant abiotic degradation pathway for many brominated flame retardants. While specific studies on the photodegradation kinetics of this compound are limited, research on structurally similar novel brominated flame retardants (NBFRs), such as pentabromotoluene (B47190) (PBT), provides valuable insights. The photodegradation of these compounds generally follows a first-order kinetic model nih.gov.

The solvent in which the compound is present can significantly influence the rate of photodegradation. For a group of NBFRs including PBT, the degradation rates were found to be highest in acetone, followed by toluene (B28343), and were slowest in n-hexane nih.gov. This suggests that the environmental medium plays a critical role in the photochemical fate of brominated toluenes. Theoretical studies on other brominated flame retardants, like decabromodiphenyl ether (BDE-209), have shown that solvents such as toluene can promote photodegradation through intermolecular charge-transfer excited states nih.gov. This indicates that the surrounding chemical matrix can actively participate in the degradation process.

Table 1: Effect of Solvent on the Photodegradation Rate Constants of Structurally Related Novel Brominated Flame Retardants nih.gov

| Solvent | Degradation Rate Constant Range (min-1) |

|---|---|

| Acetone | 0.1702 - 0.3008 |

| Toluene | 0.0408 - 0.0534 |

| n-Hexane | 0.0124 - 0.0299 |

Influence of Environmental Conditions on Degradation Rates

Various environmental conditions can affect the rate of abiotic degradation. For brominated flame retardants in general, factors such as pH and temperature can influence their solubility and, consequently, their mobility and bioavailability for degradation processes nih.gov. For instance, at a neutral pH, the soil mobility of some BFRs is expected to be minimal due to low water solubility. However, under more alkaline conditions, solubility can increase, potentially enhancing their transport to locations where degradation can occur nih.gov.

The presence of other substances in the environment can also play a role. For example, the degradation of polymeric brominated flame retardants can be influenced by both heat and UV exposure, leading to the formation of smaller molecules acs.org. While direct data for this compound is not available, it is reasonable to infer that similar environmental factors would impact its degradation rates.

Bioaccumulation and Biotransformation in Organisms

The extent to which this compound is taken up, accumulated, and metabolized by living organisms is a key determinant of its potential ecological risk. Due to their lipophilic nature, many brominated flame retardants have the potential to bioaccumulate in fatty tissues gdut.edu.cnmdpi.com.

Uptake and Accumulation in Aquatic and Terrestrial Biota

Data specifically on the uptake and accumulation of this compound in organisms is scarce. However, studies on other non-PBDE (polybrominated diphenyl ether) brominated flame retardants, including pentabromotoluene (PBT), have demonstrated their potential for bioaccumulation in aquatic species nih.gov. For instance, field-determined bioaccumulation factors (BAFs) for PBT in aquatic species from an electronic waste recycling site in South China were documented, although the specific values for this compound are not provided nih.gov. The variability in BAFs among different species for a given BFR is often attributed to species-specific differences in feeding ecology, trophic level, and metabolic capacity nih.gov.

Table 2: Log Bioaccumulation Factors (BAFs) for Selected Non-PBDE Brominated Flame Retardants in Aquatic Species from a Contaminated Pond nih.gov

| Compound | Log BAF Range |

|---|---|

| α-HBCD | 2.58 - 6.01 |

| β-HBCD | 3.24 - 5.58 |

| γ-HBCD | 3.44 - 5.98 |

| BTBPE | 3.32 - 6.08 |

| PBT | 2.04 - 4.77 |

| PBEB | 2.72 - 4.09 |

| HBB | 3.31 - 5.54 |

Metabolism and Excretion in Biological Systems

The metabolism of brominated flame retardants is a critical factor influencing their persistence and potential toxicity in organisms researchgate.netnih.gov. Metabolic processes can include oxidative and reductive debromination, as well as conjugation reactions researchgate.netnih.gov.

While direct metabolic studies on this compound are lacking, there is evidence of its formation as a metabolite of other BFRs. For example, this compound has been identified as a degradation product of pentabromotoluene (PBT) in snails. This indicates that organisms can metabolize more highly brominated toluenes to form this compound, which may then be subject to further biotransformation or excretion. The specific enzymes and pathways involved in the metabolism of brominated toluenes in various organisms remain an area for further research.

Transfer and Magnification within Food Webs

Trophic magnification, the process by which the concentration of a substance increases with increasing trophic level in a food web, is a concern for persistent and bioaccumulative chemicals. Trophic magnification factors (TMFs) are used to quantify this phenomenon, with a TMF greater than 1 indicating biomagnification nih.gov.

There is currently no specific information available on the trophic transfer and magnification of this compound in either aquatic or terrestrial food webs. However, studies on other legacy persistent organic pollutants (POPs) have shown that biomagnification potential in terrestrial food webs can be related to the octanol-air (KOA) and octanol-water (KOW) partition coefficients nih.gov. For organic chemicals in general, those that are slowly metabolized and moderately hydrophobic tend to have the highest TMFs researchgate.netusgs.gov. Given the lipophilic nature of this compound, its potential for trophic transfer cannot be ruled out, but further research is needed to establish its behavior in food webs.

Analytical Methodologies for 2,4,6 Tribromotoluene and Its Metabolites

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to separating 2,4,6-tribromotoluene from other compounds within a sample, a critical step before detection and quantification.

Gas Chromatography (GC) with Various Detectors (e.g., ECD, MS)

Gas chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds like this compound. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it particularly suitable for detecting this compound due to its three bromine atoms. This detector offers excellent selectivity and low detection limits for such compounds.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provides both separation and structural identification. The mass spectrometer fragments the eluted compounds into characteristic ions, creating a unique mass spectrum that serves as a chemical fingerprint for this compound. nih.gov This technique is invaluable for confirming the compound's identity, even in complex mixtures. Monitoring the progress of chemical reactions involving this compound can be accomplished by analyzing samples with GC. chemicalbook.com

Recent advancements in GC-MS/MS, a tandem mass spectrometry technique, offer even greater selectivity and sensitivity, which is particularly useful for trace-level analysis in challenging matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.

UV Detection: HPLC coupled with a UV detector is a common method for the analysis of aromatic compounds like this compound, which absorb ultraviolet light. The selection of an appropriate wavelength is crucial for achieving optimal sensitivity.

MS Detection: Similar to GC-MS, HPLC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. This is particularly useful for analyzing metabolites of this compound, which may be more polar and less volatile than the parent compound. A reverse-phase HPLC method can be employed for the analysis of this compound. sielc.com For applications compatible with mass spectrometry, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

A comparison of HPLC with GC for the analysis of similar aromatic compounds has shown that while GC may offer higher sensitivity, HPLC is still applicable for real-world samples. tums.ac.ir

Thin-Layer Chromatography (TLC) for Screening and Separation

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique often used for screening and preliminary separation. aga-analytical.com.plchemistryhall.com It involves spotting a sample onto a plate coated with a thin layer of adsorbent material, such as silica gel, and developing the plate in a sealed chamber with a suitable solvent system. umich.edu The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase. umich.edu TLC can be used to monitor the progress of chemical reactions and to get an initial assessment of sample purity. chemistryhall.comumich.edu While primarily a qualitative technique, high-performance TLC (HPTLC) can provide accurate and precise quantitative results. analyticaltoxicology.com

Spectroscopic Detection and Quantification

Spectroscopic techniques are essential for the detection, identification, and quantification of this compound following chromatographic separation.

Mass Spectrometry (MS) for Trace Analysis and Isotope Dilution

Mass spectrometry is a highly sensitive and specific detection method for this compound. It provides information about the molecular weight and structure of the compound. In GC-MS analysis, the molecule is ionized and fragmented, and the resulting mass-to-charge ratios of the fragments are detected. nih.gov

Isotope Dilution Mass Spectrometry (IDMS): This is a powerful quantitative technique that involves adding a known amount of an isotopically labeled standard of this compound to the sample. The ratio of the signal from the native compound to the labeled standard is used to calculate the concentration, providing highly accurate and precise results that are less susceptible to matrix effects.

The use of GC coupled with high-resolution mass spectrometry (HRMS) has been developed for the determination of related brominated compounds in wine at very low levels. researchgate.net

Other Relevant Spectroscopic Techniques for Quantification in Complex Matrices

While MS is the most definitive spectroscopic technique, other methods can be employed for quantification, particularly in specific applications.

UV-Visible Spectroscopy: As mentioned in the HPLC section, UV-Vis spectroscopy can be used for quantification based on the Beer-Lambert law, which relates absorbance to concentration. This method is straightforward but can be limited by interferences from other compounds in the sample that absorb at the same wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, quantitative NMR (qNMR) can be used for the accurate determination of the concentration of this compound in a sample, provided a suitable internal standard is used.

Table of Analytical Techniques for this compound

| Technique | Detector | Application | Advantages |

| Gas Chromatography (GC) | Electron Capture Detector (ECD) | Trace analysis of halogenated compounds | High sensitivity and selectivity for halogenated compounds |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification | Provides structural information, high specificity |

| High-Performance Liquid Chromatography (HPLC) | UV Detector | Quantification of UV-absorbing compounds | Versatile, suitable for non-volatile compounds |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Identification and quantification of parent compound and metabolites | High sensitivity and specificity |

| Thin-Layer Chromatography (TLC) | Visual (e.g., UV light, staining) | Screening and preliminary separation | Simple, rapid, cost-effective |

| Mass Spectrometry (MS) | - | Trace analysis and structural confirmation | High sensitivity, provides molecular weight and structural data |

| Isotope Dilution Mass Spectrometry (IDMS) | - | Accurate quantification | High precision and accuracy, corrects for matrix effects |

Sample Preparation and Extraction Procedures

The accurate determination of this compound and its metabolites in various matrices necessitates robust and efficient sample preparation and extraction procedures. These initial steps are critical for isolating the target analytes from complex sample matrices, concentrating them to detectable levels, and removing interfering substances that could compromise analytical accuracy. The choice of methodology is highly dependent on the physicochemical properties of the analytes and the nature of the sample matrix. Due to a lack of specific validated methods for this compound in the published literature, the following sections outline established and commonly employed techniques for the extraction of related brominated aromatic compounds, such as brominated flame retardants (BFRs) and brominated phenols, from environmental and biological samples. These methods would likely be adaptable for this compound and its potential metabolites, though validation would be required.

Methods for Environmental Samples (Water, Sediment, Soil)

Environmental matrices are diverse and present unique challenges for the extraction of organic micropollutants. Water samples may contain the target analytes at trace concentrations, requiring significant preconcentration, while sediment and soil samples have complex compositions that can interfere with analysis.

For water samples , the primary goal is to extract the non-polar this compound and its potentially more polar metabolites from the aqueous phase and concentrate them into an organic solvent. Common techniques include:

Liquid-Liquid Extraction (LLE): This traditional method involves partitioning the analytes from the water sample into a water-immiscible organic solvent. Solvents such as dichloromethane or hexane are typically used. The process may be repeated to improve extraction efficiency. While effective, LLE can be labor-intensive and consume large volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a more modern and widely used technique that offers high recovery, reduced solvent consumption, and the potential for automation. For a non-polar compound like this compound, a reverse-phase sorbent such as C18 or a polymeric sorbent would be suitable. The water sample is passed through the sorbent, which retains the analytes. After washing to remove interferences, the analytes are eluted with a small volume of an organic solvent like methanol, acetonitrile, or ethyl acetate. For more polar metabolites, such as potential hydroxylated derivatives, different sorbents may be required.

For sediment and soil samples , the analytes are typically sorbed to the solid matrix, necessitating more vigorous extraction techniques:

Soxhlet Extraction: This is a classical and exhaustive extraction method. The sample is placed in a thimble and continuously extracted with a cycling condensed solvent, such as a hexane/acetone mixture. While thorough, this method is time-consuming and requires large amounts of solvent.

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, UAE uses high-frequency sound waves to disrupt the sample matrix and enhance the extraction of analytes into a solvent. This method is significantly faster than Soxhlet extraction and uses less solvent.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. This technique allows for the use of less solvent and can be automated for high-throughput analysis.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It is a rapid technique that can significantly reduce extraction times and solvent consumption compared to traditional methods.

Following extraction from solid samples, a clean-up step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques such as gel permeation chromatography (GPC) or solid-phase extraction with sorbents like silica gel or Florisil.

Table 1: Summary of Extraction Methods for this compound in Environmental Samples

| Sample Matrix | Extraction Technique | Typical Solvents/Sorbents | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Water | Liquid-Liquid Extraction (LLE) | Dichloromethane, Hexane | Simple, effective | Labor-intensive, high solvent use |

| Water | Solid-Phase Extraction (SPE) | C18, Polymeric Sorbents | High recovery, low solvent use, automatable | Sorbent selection is critical |

| Sediment/Soil | Soxhlet Extraction | Hexane/Acetone, Toluene (B28343) | Exhaustive extraction | Time-consuming, high solvent use |

| Sediment/Soil | Ultrasonic-Assisted Extraction (UAE) | Hexane, Dichloromethane | Fast, reduced solvent use | May not be as exhaustive as Soxhlet |

| Sediment/Soil | Pressurized Liquid Extraction (PLE) | Toluene, Hexane/Dichloromethane | Fast, low solvent use, automatable | Requires specialized equipment |

| Sediment/Soil | Microwave-Assisted Extraction (MAE) | Acetone/Hexane | Very fast, low solvent use | Requires specialized equipment |

Methods for Biological Samples (Tissue, Fluids)

The analysis of this compound and its metabolites in biological samples is complicated by the presence of a high content of lipids and proteins, which can interfere with the analysis. Therefore, sample preparation for biological matrices often involves additional clean-up steps.

For biological fluids such as blood (plasma or serum) and urine, the extraction methods are similar to those used for water samples, but with modifications to account for the more complex matrix.

Protein Precipitation: For plasma or serum samples, an initial protein precipitation step is often necessary. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol. After centrifugation, the supernatant containing the analytes can be further processed.

Liquid-Liquid Extraction (LLE): LLE can be used to extract this compound and its metabolites from biological fluids. The choice of solvent and pH adjustment of the sample can be optimized to enhance the extraction of target analytes.

Solid-Phase Extraction (SPE): SPE is also a valuable tool for the analysis of biological fluids, offering a high degree of selectivity and concentration. The choice of sorbent will depend on the polarity of the parent compound and its expected metabolites.

For biological tissues , the analytes are often sequestered within the cellular matrix, and the high lipid content of some tissues requires specific extraction and clean-up procedures.

Homogenization and Solvent Extraction: Tissues are typically homogenized in the presence of a suitable organic solvent or solvent mixture, such as hexane, dichloromethane, or acetonitrile. The homogenate is then centrifuged or filtered to separate the extract from the solid tissue debris.

Lipid Removal (Clean-up): The crude extract from tissues often contains a large amount of lipids that can interfere with chromatographic analysis. Common lipid removal techniques include:

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is effective at removing large lipid molecules from the smaller analyte molecules.

Solid-Phase Extraction (SPE): SPE cartridges containing silica gel or Florisil can be used to retain lipids while allowing the analytes of interest to pass through or be selectively eluted.

Freezing/Lipid Precipitation: For some solvent extracts, cooling to a low temperature can cause lipids to precipitate, which can then be removed by centrifugation or filtration.

Information on the metabolism of this compound is scarce. However, based on the metabolism of other brominated aromatic compounds, potential biotransformation pathways could include hydroxylation of the aromatic ring to form brominated phenols and oxidation of the methyl group to form brominated benzoic acids. These metabolites would be more polar than the parent compound, which would need to be considered when developing and optimizing extraction and clean-up procedures. For example, a multi-step elution profile in SPE could be used to separate the non-polar parent compound from its more polar metabolites.

Applications and Emerging Research Areas

Role as a Chemical Intermediate in Organic Synthesis

2,4,6-Tribromotoluene is a pivotal intermediate in organic chemistry, valued for its role as a versatile building block in a variety of complex syntheses. nbinno.com The unique structure, featuring a toluene (B28343) core with three bromine atoms, provides multiple reactive sites. These bromine atoms are effective leaving groups, making the compound a suitable substrate for numerous substitution and coupling reactions, which paves the way for the creation of novel pharmaceuticals and advanced materials. nbinno.com Its utility as a precursor for other valuable compounds is a cornerstone of its application in the chemical industry. nbinno.com

Brominated aromatic compounds are broadly utilized as key intermediates in the manufacturing of pharmaceuticals and agrochemicals. researchgate.net this compound serves as a reagent in the synthesis of specialized molecules within these sectors. One notable application is its use as a reagent in the synthesis of non-proteinogenic α-amino acids, which are important components in the development of novel therapeutic agents. chemicalbook.comchemdad.com The strategic placement of bromine atoms on the toluene ring allows for precise chemical modifications, leading to the formation of complex molecular architectures required for biologically active compounds.

A significant application of this compound is its role as a precursor in the synthesis of various specialty chemicals. nbinno.com A primary example is its conversion into 2,4,6-tribromo-benzyl bromide, a transformation that typically occurs at elevated temperatures between 200-220°C. nbinno.com This derivative is a valuable reagent in its own right. Furthermore, this compound can be used to produce other important chemical products, as detailed in the table below.

| Starting Material | Derived Product | CAS Number of Product |

|---|---|---|

| This compound | 2,4,6-Tribromobenzoic acid | 6327-86-2 |

| This compound | 2,4,5-Tribromotoluene | 6641-08-3 |

| This compound | 2,3,4,5,6-Pentabromotoluene | 87-83-2 |

This table showcases several key specialty chemicals that can be synthesized from this compound, highlighting its versatility as a chemical intermediate. chemdad.com

Advanced Materials Science Applications

The unique physicochemical properties imparted by the high bromine content of this compound and its derivatives make them valuable in the field of materials science.

In the realm of nanotechnology, achieving monodispersity (uniformity in size and shape) is crucial for harnessing the unique properties of nanomaterials. Density gradient ultracentrifugation is a powerful technique for sorting nanoparticles, and this compound has emerged as a key component in this process. researchgate.netdiva-portal.org A solution of this compound in a solvent like chlorobenzene (B131634) can form a density gradient that allows for the separation of nanocrystals, such as silicon and germanium nanoparticles, based on their size and density. diva-portal.orgacs.org This method has been successfully used to purify nanoparticle fractions with very low polydispersity index values, which is essential for their application in optoelectronic and biomedical devices. acs.org

This compound serves as a precursor for the development of advanced functional materials, most notably Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline materials with porous structures that have significant potential in applications like gas storage, catalysis, and chemical separation. google.comgoogle.com In the synthesis of certain MOFs, this compound is used as a starting material to create complex organic ligands. google.comgoogle.com These ligands are then combined with metal ions to construct the framework of the MOF. The specific structure of the ligand, derived from the tribrominated toluene, influences the resulting properties of the MOF, demonstrating the compound's role in designing materials with tailored functionalities.

Exploration of Derivatives and Analogues

Research continues to explore the chemical space around this compound by synthesizing and evaluating its derivatives and analogues. The conversion of the methyl group or the substitution of the bromine atoms opens up a wide array of synthetic possibilities. As mentioned, 2,4,6-tribromo-benzyl bromide is a key derivative, created by acting on the methyl group. nbinno.com Other derivatives are formed by replacing the bromine atoms or the hydrogen on the aromatic ring.

| Compound Type | Example | Significance |

|---|---|---|

| Benzyl Bromide Derivative | 2,4,6-Tribromo-benzyl bromide | Intermediate in further organic syntheses. nbinno.com |

| Carboxylic Acid Derivative | 2,4,6-Tribromobenzoic acid | Precursor for other fine chemicals. chemdad.com |

| Amino Analogue | 3-Amino-2,4,6-tribromotoluene | Building block for complex molecules. chemicalbook.com |

| Phenolic Analogue | 2,4,6-Tribromo-3-methylphenol | Intermediate for specialized chemical synthesis. chemicalbook.com |

| MOF Ligand Precursor | Ligand L17 | Used to construct iron-based Metal-Organic Frameworks. google.comgoogle.com |

This table illustrates the range of derivatives and analogues that can be accessed from the this compound structural motif, enabling research into new materials and chemical entities.

The exploration of these related compounds is vital for discovering new applications, from novel flame retardants to advanced electronic materials, underscoring the enduring importance of this compound in modern chemistry. nbinno.com

Synthesis and Characterization of Substituted this compound Derivatives